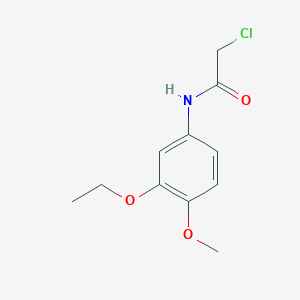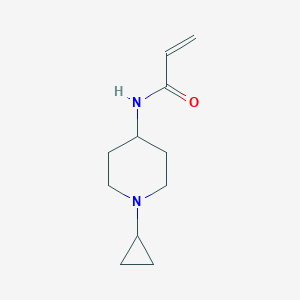
2-chloro-N-(3-ethoxy-4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3-ethoxy-4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Clomeprol, and it is a member of the acetamide family of compounds. Clomeprol is a white to off-white crystalline powder with the molecular formula C11H14ClNO3.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(3-ethoxy-4-methoxyphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the biosynthesis of tryptophan, which is an essential amino acid for the growth and development of plants and some microorganisms. This inhibition leads to the accumulation of toxic intermediates, which ultimately results in the death of the target organism.
Biochemical and Physiological Effects
The biochemical and physiological effects of Clomeprol are not well-documented. However, it is known to have a low toxicity profile and is considered to be relatively safe for use in laboratory experiments. It is also believed to have a short half-life and is rapidly metabolized and excreted from the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-N-(3-ethoxy-4-methoxyphenyl)acetamide in laboratory experiments is its low toxicity profile. This makes it a safe and reliable compound to use in various scientific research applications. Additionally, its relatively simple synthesis method and low cost make it an attractive option for researchers working on a tight budget.
However, one of the limitations of using Clomeprol in laboratory experiments is its limited solubility in water. This can make it difficult to work with and may require the use of organic solvents, which can be hazardous and require special handling procedures.
Zukünftige Richtungen
There are several potential future directions for research on 2-chloro-N-(3-ethoxy-4-methoxyphenyl)acetamide. One area of interest is its potential use as a herbicide. Further research is needed to determine the efficacy of this compound in controlling the growth of various weeds and to optimize its application in crops.
Another potential area of research is its use as a cancer treatment. While preliminary studies have shown promising results, further research is needed to fully understand the mechanism of action and to optimize its use in cancer therapy.
Conclusion
2-chloro-N-(3-ethoxy-4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its low toxicity profile, simple synthesis method, and low cost make it an attractive option for researchers working on a tight budget. While further research is needed to fully understand its mechanism of action and potential applications, Clomeprol has the potential to be a valuable tool in the field of scientific research.
Synthesemethoden
The synthesis of 2-chloro-N-(3-ethoxy-4-methoxyphenyl)acetamide involves the reaction of 3-ethoxy-4-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate. The yield of this reaction is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(3-ethoxy-4-methoxyphenyl)acetamide has a wide range of potential scientific research applications. One of the most significant applications of this compound is its use as a herbicide. Clomeprol has been shown to be effective in controlling the growth of various weeds in crops such as wheat, barley, and rice. It works by inhibiting the biosynthesis of the amino acid tryptophan, which is essential for plant growth.
Another potential application of Clomeprol is in the treatment of cancer. Recent studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. It works by inducing apoptosis, which is a form of programmed cell death that is essential for the removal of damaged or abnormal cells from the body.
Eigenschaften
IUPAC Name |
2-chloro-N-(3-ethoxy-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-3-16-10-6-8(13-11(14)7-12)4-5-9(10)15-2/h4-6H,3,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOTYZGTCWYRNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-ethoxy-4-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(sulfamoylamino)phenyl]prop-2-enamide](/img/structure/B7557843.png)
![2-chloro-N-[4-(methylcarbamoylamino)phenyl]acetamide](/img/structure/B7557844.png)
![2-chloro-N-[4-(sulfamoylmethyl)phenyl]acetamide](/img/structure/B7557856.png)
![N-methyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7557864.png)


![4-[(2-chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B7557897.png)
![[3-(Thiophen-3-ylmethylamino)phenyl]methanol](/img/structure/B7557899.png)
![3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide](/img/structure/B7557906.png)
![2-chloro-N-[1-(2-methoxyethyl)pyrazol-4-yl]acetamide](/img/structure/B7557914.png)
![4-[3-[3-(Hydroxymethyl)anilino]butyl]phenol](/img/structure/B7557924.png)
![[2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol](/img/structure/B7557931.png)

![methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557941.png)